Cas no 56354-57-5 (4-Cyclohexylbenzene-1-sulfonyl chloride)

4-Cyclohexylbenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Cyclohexylbenzene-1-sulfonyl chloride
- 4-Cyclohexylbenzenesulfonyl chloride
- 4-Cyclohexyl-Benzenesulfonyl Chloride
- 4-CYCLOHEXYLBENZENESULPHONYL CHLORIDE
- 4-Biphenylsulfonyl Chloride
- 4-Cyclohexyl-benzolsulfonylchlorid
- 4-cyclohexylphenylsulphonyl chloride
- STK409593
- SCHEMBL1931626
- BBL001426
- DTXSID40402084
- SY106888
- AKOS000200560
- MFCD00625713
- AS-9620
- CREMYEDHKUWVTB-UHFFFAOYSA-N
- CS-0068013
- s10700
- J-515239
- C12H15ClO2S
- ALBB-001000
- 4-Cyclohexylbenzene-1-sulfonylchloride
- 4-Cyclohexylbenzenesulfonyl chloride, AldrichCPR
- 56354-57-5
- EN300-10865
- DB-099921
-
- MDL: MFCD00625713
- インチ: InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
- InChIKey: CREMYEDHKUWVTB-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 258.04800
- どういたいしつりょう: 258.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 42.5A^2
じっけんとくせい
- 密度みつど: 1.248
- ゆうかいてん: 52-54℃
- ふってん: 358.5°C at 760 mmHg
- フラッシュポイント: 170.6°C
- 屈折率: 1.55
- PSA: 42.52000
- LogP: 4.74260
- かんど: Moisture Sensitive
4-Cyclohexylbenzene-1-sulfonyl chloride セキュリティ情報
4-Cyclohexylbenzene-1-sulfonyl chloride 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Cyclohexylbenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0016-1G |
4-cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 95% | 1g |
¥ 277.00 | 2023-04-13 | |
Chemenu | CM113177-25g |
4-cyclohexylbenzenesulfonyl chloride |
56354-57-5 | 95+% | 25g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138653-100g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 98% | 100g |
¥6494.00 | 2024-05-08 | |
abcr | AB353414-25 g |
4-Cyclohexylbenzenesulfonyl chloride, 97%; . |
56354-57-5 | 97% | 25 g |
€429.10 | 2023-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX472-20g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 97% | 20g |
3043.0CNY | 2021-07-16 | |
Ambeed | A112021-5g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 97% | 5g |
$52.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41405-5g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 97% | 5g |
¥327.0 | 2024-07-16 | |
TRC | C989245-25g |
4-Cyclohexyl-benzenesulfonyl Chloride |
56354-57-5 | 25g |
$ 1300.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX472-5g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 97% | 5g |
846.0CNY | 2021-07-16 | |
Alichem | A019086701-25g |
4-Cyclohexylbenzene-1-sulfonyl chloride |
56354-57-5 | 97% | 25g |
$461.34 | 2023-09-01 |
4-Cyclohexylbenzene-1-sulfonyl chloride 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
4-Cyclohexylbenzene-1-sulfonyl chlorideに関する追加情報
4-Cyclohexylbenzene-1-sulfonyl Chloride (CAS No. 56354-57-5)
4-Cyclohexylbenzene-1-sulfonyl chloride, also known as cyclohexyl benzene sulfonyl chloride, is a versatile organic compound with the CAS registry number 56354-57-5. This compound belongs to the class of sulfonating agents and is widely used in various chemical industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a benzene ring substituted with a cyclohexyl group at the para position and a sulfonyl chloride group at the ortho position, making it a highly reactive electrophilic sulfonating agent.
The synthesis of 4-cyclohexylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-cyclohexylbenzene using sulfur trioxide or other sulfonating agents, followed by chlorination to introduce the sulfonyl chloride group. This process is well-documented in organic chemistry literature and has been optimized for high yield and purity. The compound is characterized by its high reactivity due to the electron-withdrawing nature of the sulfonyl chloride group, which makes it an excellent electrophile in various substitution reactions.
Recent studies have highlighted the importance of 4-cyclohexylbenzene-1-sulfonyl chloride in drug discovery and development. Researchers have explored its use as an intermediate in the synthesis of bioactive molecules, particularly in the construction of complex heterocyclic frameworks. For instance, a 2023 study published in Nature Communications demonstrated its application in the synthesis of novel kinase inhibitors, showcasing its potential in targeted cancer therapy.
In addition to its role in pharmaceuticals, cyclohexyl benzene sulfonyl chloride has found applications in polymer chemistry. Its ability to undergo nucleophilic aromatic substitution reactions has been leveraged to design advanced polymeric materials with tailored properties. A 2022 paper in Macromolecules reported its use as a building block for synthesizing high-performance polyurethanes with enhanced thermal stability and mechanical strength.
The compound's reactivity also makes it a valuable reagent in organic synthesis for introducing sulfonic acid groups into aromatic systems. This property has been exploited in the development of novel catalysts and surfactants. For example, a 2021 study in Chemical Engineering Journal utilized it to synthesize amphiphilic polymers with superior emulsifying capabilities, opening new avenues for its application in oil recovery and environmental remediation.
4-Cyclohexylbenzene-1-sulfonyl chloride's physical properties include a melting point of approximately 80°C and a boiling point around 180°C under standard conditions. It is sparingly soluble in water but dissolves readily in common organic solvents such as dichloromethane, chloroform, and diethyl ether. Its chemical stability is remarkable under normal storage conditions, though it should be protected from moisture and strong bases to prevent hydrolysis.
In terms of safety considerations, while handling cyclohexyl benzene sulfonyl chloride, it is essential to adhere to standard laboratory protocols. Although it is not classified as a hazardous material under current regulations, prolonged exposure may cause irritation to the eyes and skin. Proper ventilation and personal protective equipment are recommended during synthesis or reaction processes involving this compound.
The increasing demand for high-performance chemicals across various industries has positioned 4-cyclohexylbenzene-1-sulfonyl chloride as a critical intermediate in modern organic synthesis. Its unique combination of reactivity, stability, and versatility continues to drive innovation across multiple scientific disciplines. As research progresses, new applications for this compound are expected to emerge, further solidifying its importance in contemporary chemical science.
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